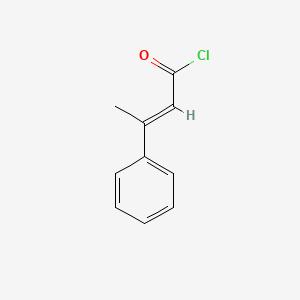
(E)-3-phenylbut-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-phenylbut-2-enoyl chloride is an organic compound with the molecular formula C10H9ClO It is characterized by a chloro group attached to a butenal chain, which is further substituted with a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-3-phenylbut-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-phenyl-2-butenal with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods: Industrial production of 1-chloro-3-phenyl-2-butenal often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3-phenylbut-2-enoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-3-phenylbut-2-enoyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-chloro-3-phenyl-2-butenal exerts its effects involves interactions with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenyl group provides stability and influences the compound’s reactivity. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparación Con Compuestos Similares
1-Chloro-3-phenyl-2-propenal: Similar structure but with a different position of the double bond.
3-Phenyl-2-butenal: Lacks the chloro group, affecting its reactivity and applications.
1-Chloro-2-phenyl-2-butenal: Different position of the chloro group, leading to variations in chemical behavior.
Propiedades
Fórmula molecular |
C10H9ClO |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
(E)-3-phenylbut-2-enoyl chloride |
InChI |
InChI=1S/C10H9ClO/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3/b8-7+ |
Clave InChI |
LHHGHDLKIQTTRT-BQYQJAHWSA-N |
SMILES isomérico |
C/C(=C\C(=O)Cl)/C1=CC=CC=C1 |
SMILES canónico |
CC(=CC(=O)Cl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















